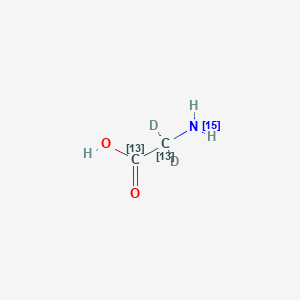
Glycine-13C2,15N,d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine-13C2,15N,d2 is a specially labeled form of glycine, an amino acid that plays a crucial role in various biological processes. This compound is isotopically labeled with carbon-13, nitrogen-15, and deuterium, making it valuable for scientific research, particularly in the fields of biochemistry and molecular biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine-13C2,15N,d2 involves the incorporation of isotopically labeled precursors. One common method is to start with labeled carbon dioxide (13CO2) and ammonia (15NH3), which are reacted to form labeled glycine. The deuterium atoms are introduced by using deuterated water (D2O) during the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the isotopic purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Glycine-13C2,15N,d2 can undergo various chemical reactions, including:
Oxidation: Glycine can be oxidized to form glyoxylate and ammonia.
Reduction: It can be reduced to form serine.
Substitution: Glycine can participate in substitution reactions, particularly in peptide bond formation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Peptide bond formation typically involves reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS)
Major Products
Oxidation: Glyoxylate and ammonia.
Reduction: Serine.
Substitution: Peptides and proteins
Aplicaciones Científicas De Investigación
Glycine-13C2,15N,d2 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes
Mecanismo De Acción
Glycine-13C2,15N,d2 functions similarly to natural glycine in biological systems. It acts as an inhibitory neurotransmitter in the central nervous system and as a co-agonist with glutamate at N-methyl-D-aspartic acid (NMDA) receptors. This interaction facilitates excitatory neurotransmission and plays a role in synaptic plasticity and memory formation .
Comparación Con Compuestos Similares
Similar Compounds
Glycine-13C2,15N: Labeled with carbon-13 and nitrogen-15 but not deuterium.
Glycine-15N,d2: Labeled with nitrogen-15 and deuterium but not carbon-13.
Glycine-13C2,d2: Labeled with carbon-13 and deuterium but not nitrogen-15
Uniqueness
Glycine-13C2,15N,d2 is unique due to its triple isotopic labeling, which provides enhanced sensitivity and specificity in analytical techniques. This makes it particularly valuable in complex studies where precise tracking of molecular interactions and pathways is required .
Propiedades
Fórmula molecular |
C2H5NO2 |
|---|---|
Peso molecular |
80.058 g/mol |
Nombre IUPAC |
2-(15N)azanyl-2,2-dideuterioacetic acid |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1D2,2+1,3+1 |
Clave InChI |
DHMQDGOQFOQNFH-VKCSHUPISA-N |
SMILES isomérico |
[2H][13C]([2H])([13C](=O)O)[15NH2] |
SMILES canónico |
C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




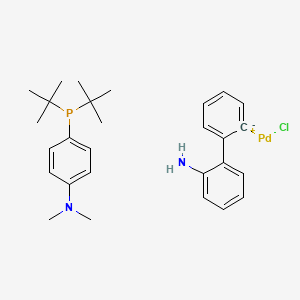
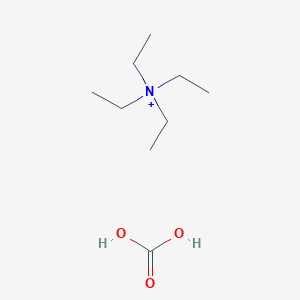
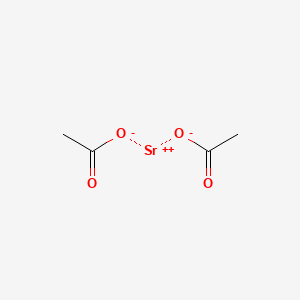
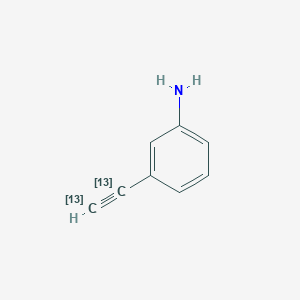

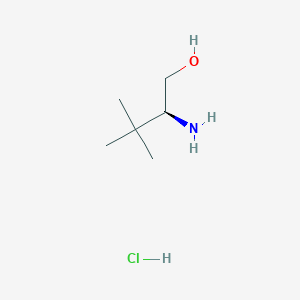

![3-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12056152.png)
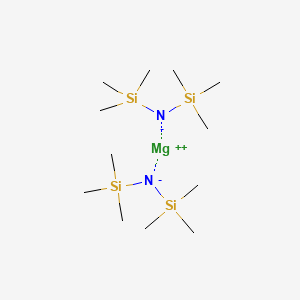
![tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B12056171.png)


